3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol
Description
3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols It features a thiophene ring and a trifluoromethyl group attached to a phenol moiety
Properties
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3OS/c12-11(13,14)8-4-7(5-9(15)6-8)10-2-1-3-16-10/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPBGRDJNIRPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686493 | |
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-55-3 | |
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Phenol Formation: The phenol moiety can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the thiophene ring or the phenol group, resulting in the formation of dihydrothiophenes or cyclohexanols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydrothiophenes and cyclohexanols.
Substitution: Halogenated or nitrated derivatives of the phenol.
Scientific Research Applications
3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of organic electronic materials.
Biology: The compound’s unique structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-yl-phenol: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
5-(Trifluoromethyl)phenol: Lacks the thiophene ring, affecting its electronic and steric characteristics.
Uniqueness
3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol is unique due to the combination of the thiophene ring and the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
